(3E,4R)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one

Catalog No.
S3263239
CAS No.
142037-79-4
M.F
C20H30O5
M. Wt
350.455
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3E,4R)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydr...

CAS Number

142037-79-4

Product Name

(3E,4R)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one

IUPAC Name

(3E,4R)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one

Molecular Formula

C20H30O5

Molecular Weight

350.455

InChI

InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,14-17,21-23H,1,4,6-11H2,2-3H3/b13-5+/t14-,15+,16+,17-,19+,20+/m1/s1

InChI Key

BOJKULTULYSRAS-NPWGMBKGSA-N

SMILES

CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O

Solubility

not available

The compound (3E,4R)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one is a complex organic molecule characterized by its unique stereochemistry and structural features. It belongs to a class of compounds known for their potential biological activities. The molecular formula is C20H30O5C_{20}H_{30}O_{5}, and it exhibits a variety of functional groups including hydroxyl and alkene functionalities.

The exact mechanism of action of 14-Epiandrographolide remains unclear. Research suggests that Andrographis paniculata extracts, containing a mixture of andrographolides including 14-Epiandrographolide, might possess anti-inflammatory, antibacterial, and antiviral properties []. However, it's difficult to isolate the specific contribution of 14-Epiandrographolide within the complex herbal extract. Further research is needed to elucidate the specific mechanisms by which 14-Epiandrographolide exerts its biological effects.

  • Anti-inflammatory Properties

    Studies have shown 14-Epiandrographolide may possess anti-inflammatory effects. Research published in the journal "Biomedicine & Pharmacotherapy" indicates that 14-Epiandrographolide might suppress the production of inflammatory mediators, potentially offering therapeutic benefits for conditions like arthritis and inflammatory bowel disease [].

  • Antimicrobial Activity

    Some scientific evidence suggests 14-Epiandrographolide may exhibit antimicrobial properties. A study published in "BMC Complementary and Alternative Medicine" found that 14-Epiandrographolide demonstrated antibacterial activity against various bacterial strains []. However, more research is needed to determine the effectiveness and optimal use of 14-Epiandrographolide for antimicrobial purposes.

  • Immunomodulatory Effects

    -Epiandrographolide might influence the immune system. A study in "כתב עת לרפואה סינית" (Chinese Medicine Journal), though not in English, explored the immunomodulatory effects of 14-Epiandrographolide, suggesting potential for immune system support. Further research is necessary to fully understand these effects and their clinical implications.

The chemical reactivity of this compound can be attributed to its multiple functional groups. Key reactions may include:

  • Nucleophilic Addition: The carbonyl groups can undergo nucleophilic attack by various nucleophiles.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  • Elimination Reactions: The presence of double bonds allows for elimination reactions under certain conditions.

These reactions can be utilized in synthetic pathways to modify the compound or derive new derivatives.

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Starting Materials: Utilizing commercially available precursors such as naphthalene derivatives and aldehydes.
  • Reagents: Employing reagents like Grignard reagents for carbon chain elongation or protecting groups for selective functionalization.
  • Reaction Conditions: Conducting reactions under controlled temperatures and atmospheres (e.g., inert gas) to prevent unwanted side reactions.

A detailed synthetic route would require specific experimental conditions and reagents tailored to the desired yield and purity.

The unique structure of this compound suggests various applications in:

  • Pharmaceutical Development: Potential use as a lead compound in drug discovery targeting inflammatory diseases or infections.
  • Material Science: Exploration as a building block for polymeric materials due to its reactive functional groups.
  • Agricultural Chemistry: Investigating its efficacy as a biopesticide or growth regulator based on its biological activity.

Interaction studies are crucial for understanding the behavior of this compound in biological systems. These may include:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific biological targets (e.g., enzymes or receptors).
  • ADMET Analysis: Assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to predict pharmacokinetic behavior .

Such studies are essential for determining the viability of this compound as a therapeutic agent.

This compound shares structural similarities with several other compounds that also exhibit notable biological activities. Here are some similar compounds:

Compound NameStructural FeaturesBiological Activity
Compound AHydroxylated naphthalene derivativeAntimicrobial
Compound BAlkene with hydroxymethyl groupAnti-inflammatory
Compound CFuranone structure with similar stereochemistryAntioxidant

Uniqueness

The uniqueness of (3E,4R)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl... lies in its specific stereochemistry and the combination of functional groups that may enhance its biological activity compared to other similar compounds. Further research is necessary to fully elucidate its potential applications and mechanisms of action.

XLogP3

2.2

Dates

Modify: 2024-04-14

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